![molecular formula C21H24N4OS2 B4640938 N-(4-tert-butylphenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4640938.png)
N-(4-tert-butylphenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea
Description
Synthesis Analysis
The synthesis of thiadiazole urea derivatives involves reactions of acylazides with amino-thiadiazoles, yielding compounds with confirmed structures through techniques like IR, NMR, and elemental analysis. These methods facilitate the production of compounds exhibiting plant growth regulatory activities (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Crystallographic studies reveal the planar configuration of the urea scaffold in these molecules, which is crucial for their biological activities. The molecular structures are often stabilized by intramolecular N-H···O hydrogen bonds and intermolecular π–π stacking interactions, contributing to their reactivity and potential bioactivities (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including the reaction of thiadiazole with isocyanates to produce ureas with fungicidal activities. The specific reactions and properties of these derivatives depend on their substitution patterns and the presence of functional groups, influencing their biological efficacy (Tan Xiao-hong, 2006).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS2/c1-14-5-11-17(12-6-14)27-13-18-24-25-20(28-18)23-19(26)22-16-9-7-15(8-10-16)21(2,3)4/h5-12H,13H2,1-4H3,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGMHJPVLHFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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